1-(Acetyloxy)hexadecyl acetate

Enzymatic Acylation Acyl Donor Reactivity Hydrolase Sensitivity

1-(Acetyloxy)hexadecyl acetate (CAS 56438-11-0), also systematically named 1,1-hexadecanediol diacetate, is a long-chain geminal diacetate with the molecular formula C₂₀H₃₈O₄ and a molecular weight of 342.51 g/mol. The compound is characterized by two acetate ester groups attached to the terminal (C-1) carbon of a hexadecane backbone, classifying it as a fatty alcohol ester derivative.

Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
CAS No. 56438-11-0
Cat. No. B13941461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Acetyloxy)hexadecyl acetate
CAS56438-11-0
Molecular FormulaC20H38O4
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(OC(=O)C)OC(=O)C
InChIInChI=1S/C20H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23-18(2)21)24-19(3)22/h20H,4-17H2,1-3H3
InChIKeyRJBJCKPTUSMGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Acetyloxy)hexadecyl acetate (CAS 56438-11-0): Procurement-Grade Identity and Baseline Characterization


1-(Acetyloxy)hexadecyl acetate (CAS 56438-11-0), also systematically named 1,1-hexadecanediol diacetate, is a long-chain geminal diacetate with the molecular formula C₂₀H₃₈O₄ and a molecular weight of 342.51 g/mol . The compound is characterized by two acetate ester groups attached to the terminal (C-1) carbon of a hexadecane backbone, classifying it as a fatty alcohol ester derivative . Its predicted physicochemical profile includes a boiling point of approximately 415.8 °C at 760 mmHg, a density of 0.935 g/cm³, and a calculated logP of approximately 5.92–7.9 . This compound is commercially available as a high-purity (≥98–99%) biochemical intermediate for research and development .

1
Geminal diacetate architecture — supports enzymatic acylation, latent aldehyde delivery, and orthogonal deprotection strategies.
2
High-purity intermediate grade — reported purity levels support reproducible synthesis outcomes and pilot-scale development.
3
High boiling point context — reported boiling point >415 °C supports high-temperature reaction and distillation workflows.

Why 1-(Acetyloxy)hexadecyl acetate Cannot Be Swapped for Hexadecyl Acetate or Other In-Class Analogs


Despite sharing a hexadecane backbone with common fatty acetate esters, 1-(acetyloxy)hexadecyl acetate is structurally distinct as a geminal diacetate—both acyloxy groups reside on the same terminal carbon (C-1) . This architecture fundamentally alters the compound's reactivity profile and physicochemical properties relative to mono-acetate analogs such as hexadecyl acetate (CAS 629-70-9) or terminal diacetates like 1,16-hexadecanediol diacetate. In enzymatic acylation systems, geminal diacetates behave as activated acyl donors, exhibiting higher reactivity than vinyl acetate toward acetaldehyde-sensitive hydrolases—a property absent in simple alkyl mono-acetates [1]. Furthermore, the geminal arrangement introduces a constrained stereoelectronic environment and a distinct hydrolysis pathway that releases hexadecanal (rather than hexadecanol) upon deprotection, which is critical for users requiring aldehyde-release chemistry or orthogonal deprotection strategies [1].

Target
1-(Acetyloxy)hexadecyl acetate
Geminal diacetate; releases aldehyde upon deprotection; acts as an activated acyl donor.
Substitute
Hexadecyl Acetate
Mono-acetate; hydrolysis may not transfer to aldehyde generation; lacks geminal activation.
Target
1-(Acetyloxy)hexadecyl acetate
Two acyloxy groups on the same terminal carbon (C-1); unique stereoelectronic environment.
Substitute
1,16-Hexadecanediol Diacetate
Terminal diacetate; hydrolysis profile may differ significantly, producing a diol rather than an aldehyde.
Target
1-(Acetyloxy)hexadecyl acetate
Geminal diacetate; avoids acetaldehyde release; supports enzyme-compatible acylation.
Substitute
Vinyl Acetate
Releases acetaldehyde byproduct; may shift enzyme activity and limit recyclability.
Structural mimicry does not guarantee functional equivalence. Procurement decisions should verify specific reaction compatibility and deprotection requirements.

Head-to-Head and Class-Level Comparative Evidence: 1-(Acetyloxy)hexadecyl acetate vs. Closest Analogs


Enzymatic Acyl Donor Reactivity of Geminal Diacetates vs. Vinyl Acetate – Class-Level Inference for Acylation Efficiency

In a systematic study of geminal diacetates as acyl donors, Koszelewski et al. (2021) demonstrated that gem-diacetates exhibit higher reactivity than vinyl acetate when used with hydrolases sensitive to acetaldehyde [1]. Under optimized conditions, gem-diacetates enabled enzymatic acylation of primary alcohols with yields up to 98%, without E/Z isomerization of unsaturated substrates. The acyl donor was regenerated from the resulting aldehyde and reused, achieving high atom efficiency. This reactivity advantage is a class-level property of geminal diacetates—including 1-(acetyloxy)hexadecyl acetate—and is not shared by mono-acetate esters such as hexadecyl acetate or vinyl acetate.

Enzymatic Acyl Donor Reactivity
Class-level inference
Higher reactivity vs. vinyl acetate; avoids acetaldehyde deactivation.
Supports enzymatic acylation workflow fit.
Reported yields up to 98%; class-level property for geminal diacetates.
Enzymatic Acylation Acyl Donor Reactivity Hydrolase Sensitivity

Boiling Point Differentiation: 1-(Acetyloxy)hexadecyl acetate vs. Hexadecyl Acetate (Cetyl Acetate) – Cross-Study Comparison

The predicted boiling point of 1-(acetyloxy)hexadecyl acetate is 415.8 ± 18.0 °C at 760 mmHg , which is approximately 92 °C higher than the reported boiling point of the close analog hexadecyl acetate (cetyl acetate, CAS 629-70-9), which boils at 323.5 °C at 760 mmHg . This substantial difference arises from the higher molecular weight (342.5 vs. 284.5 g/mol) and the presence of two polar ester groups on the same carbon, increasing intermolecular dipole-dipole interactions. This thermal property distinction enables selective separation by distillation and confers greater thermal stability in high-temperature reaction or formulation environments.

Boiling Point Differentiation
Cross-study comparable
~92 °C higher
Substantially lower volatility impacts thermal separation and safety margins.
415.8 °C vs. 323.5 °C for hexadecyl acetate (predicted).
Physicochemical Property Boiling Point Distinction Thermal Separation

Density and Molar Volume Distinction: 1-(Acetyloxy)hexadecyl acetate vs. Hexadecyl Acetate

The predicted density of 1-(acetyloxy)hexadecyl acetate is 0.935 ± 0.06 g/cm³ , markedly higher than the reported density of hexadecyl acetate, which ranges from 0.855–0.867 g/cm³ . This ~0.07–0.08 g/cm³ increase reflects the additional acetate group and the geminal substitution pattern, which compacts the molecular packing. For formulators, this density difference translates into a ~8% higher mass per unit volume, directly affecting dosing calculations, emulsion phase behavior, and shipping cost-per-unit-volume metrics relative to the mono-acetate analog.

Density Distinction
Cross-study comparable
~8% denser
Density shift may alter formulation phase behavior and gravimetric conversion.
0.935 g/cm³ vs. 0.855–0.867 g/cm³ for hexadecyl acetate.
Density Differentiation Formulation Physical Property Solubility Parameter

Geminal Diacetate as a Latent Aldehyde: Differentiated Hydrolysis Pathway vs. Alkyl Mono-Acetate Esters – Class-Level Inference for Prodrug and Protecting Group Strategies

Geminal diacetates undergo hydrolysis to yield the corresponding aldehyde plus two equivalents of acetic acid, rather than the alcohol produced from simple alkyl acetate hydrolysis [1]. For 1-(acetyloxy)hexadecyl acetate, the hydrolysis product is hexadecanal (palmitaldehyde), a long-chain fatty aldehyde with documented biological activity, rather than hexadecanol (cetyl alcohol), which is the hydrolysis product of hexadecyl acetate. This aldehyde-release chemistry is exploited in prodrug design, where gem-diacetate masked aldehydes can be enzymatically unveiled in vivo, and in protecting group strategies where the gem-diacetate serves as a masked aldehyde that is orthogonal to other ester protecting groups [2]. This differentiation is specifically relevant for researchers designing aldehyde-based bioactive conjugates or controlled-release systems, where substituting hexadecyl acetate would fail to deliver the required aldehyde functionality.

Latent Aldehyde Delivery
Class-level inference
Releases hexadecanal (aldehyde), not hexadecanol (alcohol).
Required for latent aldehyde or Schiff-base bioconjugation applications.
Oxidation state shift at C-1 changes downstream reactivity.
Prodrug Design Aldehyde Release Hydrolysis Pathway

Lipophilicity (logP) Differentiation vs. Hexadecyl Acetate – Supporting Evidence for Membrane Partitioning and Bioavailability

The predicted logP (XLogP3) of 1-(acetyloxy)hexadecyl acetate is 7.9, with an alternative PSA-based logP estimate of 5.92 . For comparison, the reported logP of hexadecyl acetate is approximately 6.03 . While both compounds are strongly lipophilic, the geminal diacetate is predicted to be 0.1–1.9 logP units higher, attributed to the additional acetyl group increasing the molecular volume without introducing hydrogen bond donors. This higher logP suggests enhanced partitioning into lipid membranes and organic phases, which may be beneficial for formulations requiring maximal lipid solubility or blood-brain barrier penetration (hexadecyl acetate is a known BBB penetrant with a score of +0.95) [1]. However, this comparison relies on predicted values and different computational methods, and should be verified experimentally.

Lipophilicity (logP)
Supporting evidence
Higher predicted logP
Supports lipid membrane partitioning and organic phase extraction studies.
Predicted 5.92–7.9 vs. 6.03 for hexadecyl acetate; requires experimental verification.
logP / Lipophilicity Membrane Partitioning ADME Property

Geminal Diacetate Utility in Chemoenzymatic Dynamic Kinetic Resolution – Class-Level Support for Chiral Synthesis Applications

Koszelewski et al. (2021) demonstrated that geminal diacetates can serve as acylating agents in chemoenzymatic dynamic kinetic resolution (DKR) protocols, yielding chiral acetates in up to 94% yield with enantiomeric excesses exceeding 99% [1]. The gem-diacetate structure circumvents the acetaldehyde toxicity problem associated with vinyl acetate, enabling higher enzyme operational stability and recyclability of the acyl donor. While this study employed model gem-diacetates (not specifically the hexadecyl derivative), the structural class—of which 1-(acetyloxy)hexadecyl acetate is a long-chain representative—exhibits this general property. This is a supporting, class-level argument for researchers procuring gem-diacetates for stereoselective synthesis, where simple alkyl acetates (e.g., ethyl acetate, vinyl acetate) cannot provide the same combination of high enantioselectivity and enzyme compatibility.

Chemoenzymatic DKR Utility
Supporting evidence
Yields up to 94%, ee >99% in DKR protocols
Supports stereochemical control studies and chiral synthesis research.
Class-level inference for gem-diacetates; model substrate data.
Chiral Resolution Dynamic Kinetic Resolution Chemoenzymatic Synthesis

High-Confidence Application Scenarios for 1-(Acetyloxy)hexadecyl acetate Based on Comparative Evidence


Enzymatic Acylation and Biocatalytic Green Chemistry Processes

1-(Acetyloxy)hexadecyl acetate is a preferred acyl donor for hydrolase-catalyzed acylation of alcohols where acetaldehyde-sensitive enzymes (e.g., certain lipases and esterases) are employed. The geminal diacetate structure avoids acetaldehyde byproduct formation that occurs with vinyl acetate, preserving enzyme activity and enabling acyl donor regeneration and reuse [1]. This scenario is directly supported by class-level evidence demonstrating yields up to 98% and the ability to discriminate primary vs. secondary hydroxyl groups with high regioselectivity.

Latent Hexadecanal (Palmitaldehyde) Delivery for Prodrug, Fragrance, and Bioconjugation Applications

The geminal diacetate architecture of 1-(acetyloxy)hexadecyl acetate hydrolyzes to release hexadecanal (a long-chain fatty aldehyde) rather than hexadecanol [1]. This makes it uniquely suited for applications requiring masked aldehyde functionality—such as long-chain aldehyde prodrugs, controlled fragrance release systems, or Schiff-base bioconjugation strategies—where hexadecyl acetate or 1,16-hexadecanediol diacetate cannot serve as direct substitutes because they release alcohols rather than aldehydes upon deprotection.

High-Temperature Synthesis and Distillation Processes Requiring Low Volatility Intermediates

With a boiling point approximately 92 °C higher than hexadecyl acetate [1], 1-(acetyloxy)hexadecyl acetate is the suitable choice when a high-boiling, low-volatility long-chain ester building block is needed for reactions conducted at elevated temperatures (e.g., >200 °C). Its lower vapor pressure reduces evaporative losses and improves safety margins in continuous flow or batch processes where the more volatile hexadecyl acetate would be impractical.

Chemoenzymatic Dynamic Kinetic Resolution for Enantiopure Chiral Alcohol Synthesis

As a geminal diacetate, 1-(acetyloxy)hexadecyl acetate belongs to a class of acyl donors that have been successfully employed in chemoenzymatic DKR protocols, delivering chiral acetates with >99% enantiomeric excess and up to 94% isolated yield [1]. This scenario is relevant for medicinal chemistry and process R&D groups seeking enzyme-compatible, recyclable acyl donors for the stereoselective synthesis of chiral pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Enzymatic Acylation & Biocatalysis
Acyl donor reactivity profile
Enzyme compatibility and acetaldehyde toxicity review
Latent Hexadecanal Delivery
Hydrolysis pathway (aldehyde release)
Aldehyde generation under assay conditions
High-Temperature Synthesis & Distillation
Low volatility / high boiling point
Thermal stability and distillative separation context
Chemoenzymatic Dynamic Kinetic Resolution
Acyl donor structure / enzyme compatibility
Stereoselectivity and yield in DKR protocols
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